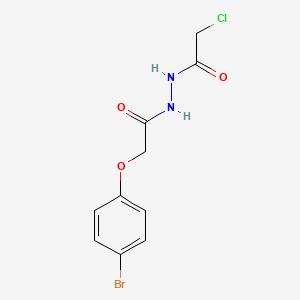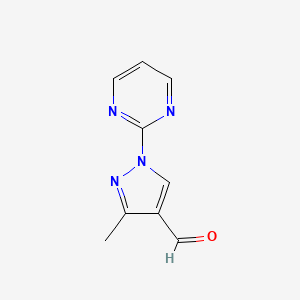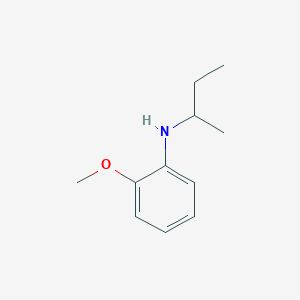![molecular formula C6H4ClN3 B15273447 3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
3-Chloropyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyrazine ring enhances its reactivity and allows for further functionalization, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with various reagents. One common method is the reaction with hydrazine hydrate in ethanol at room temperature, which yields 4-hydrazinylpyrazolo[1,5-a]pyrazine . This intermediate can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as triazoles and quinazolines.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial formation of 4-hydrazinylpyrazolo[1,5-a]pyrazine.
Triethyl Orthoformate: Used in cyclization reactions to form triazole derivatives.
Acetic Anhydride: Used for acetylation reactions.
Major Products Formed
Triazole Derivatives: Formed through cyclization reactions with triethyl orthoformate.
Quinazoline Derivatives: Formed through reactions with anthranilic acids.
Wissenschaftliche Forschungsanwendungen
3-Chloropyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, dopamine receptor agonists, and antagonists of vasopressin V1b and chemokine CXCR7 receptors.
Biological Studies: The compound is used in the study of biological pathways and interactions due to its ability to modulate various molecular targets.
Material Science: Pyrazolo[1,5-a]pyrazine derivatives are used in the development of fluorescent probes and materials for optical applications.
Wirkmechanismus
The mechanism of action of 3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases and receptors. The chlorine atom at the 3-position enhances its binding affinity and selectivity for these targets. The compound can modulate signaling pathways by inhibiting or activating these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]quinazolines: These compounds have a quinazoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloropyrazolo[1,5-a]pyrazine is unique due to the presence of the chlorine atom at the 3-position, which enhances its reactivity and allows for diverse functionalization. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of binding affinity and selectivity for molecular targets .
Eigenschaften
Molekularformel |
C6H4ClN3 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
3-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H |
InChI-Schlüssel |
SYBGTFKMLYGDRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)Cl)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



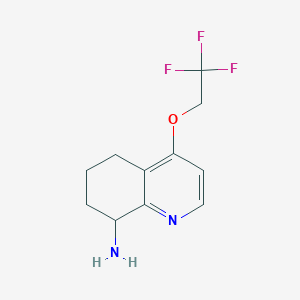
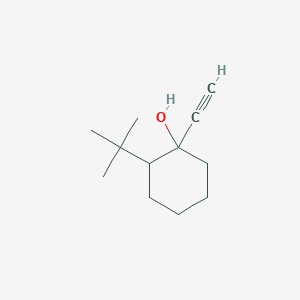
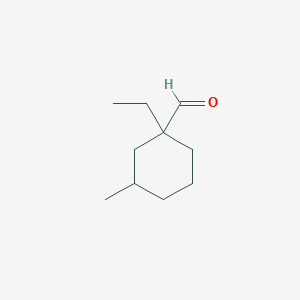
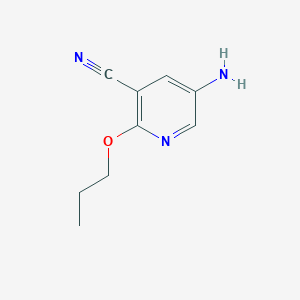
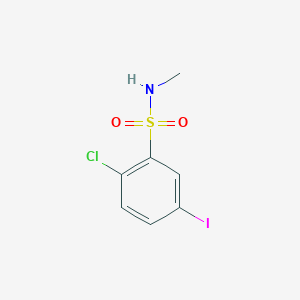
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
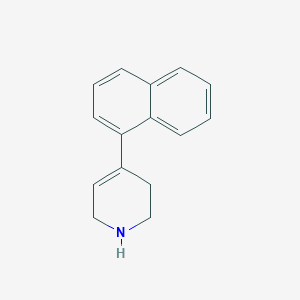

![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
